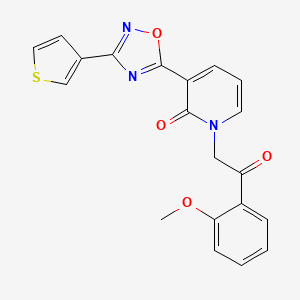

1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Description

The compound 1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one features a pyridin-2-one core substituted at position 1 with a 2-(2-methoxyphenyl)-2-oxoethyl group and at position 3 with a 1,2,4-oxadiazole ring bearing a thiophen-3-yl substituent. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the thiophene and methoxyphenyl groups contribute to lipophilicity and π-π stacking interactions .

Properties

IUPAC Name |

1-[2-(2-methoxyphenyl)-2-oxoethyl]-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4S/c1-26-17-7-3-2-5-14(17)16(24)11-23-9-4-6-15(20(23)25)19-21-18(22-27-19)13-8-10-28-12-13/h2-10,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNHDHTWRHMJQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the 2-methoxyphenyl-2-oxoethyl intermediate: This can be achieved through the reaction of 2-methoxybenzaldehyde with an appropriate reagent such as ethyl acetoacetate under basic conditions.

Synthesis of the 3-(thiophen-3-yl)-1,2,4-oxadiazole moiety: This can be synthesized by reacting thiophene-3-carboxylic acid hydrazide with an appropriate nitrile under acidic conditions.

Coupling of the intermediates: The final step involves coupling the two intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carboxyl group.

Reduction: The oxo group can be reduced to form a hydroxyl group.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 2-hydroxyphenyl-2-oxoethyl derivatives, while reduction of the oxo group could yield 2-hydroxyethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study highlighted its efficacy against various bacterial strains, suggesting that modifications to the oxadiazole and pyridine moieties could enhance bioactivity and selectivity against pathogens .

Anticancer Properties

The compound has shown promise in anticancer research. The presence of the thiophene and oxadiazole rings contributes to its ability to inhibit tumor growth. In vitro studies demonstrated that it induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antitubercular Activity

Recent investigations into the compound's structure have revealed potential antitubercular effects. The synthesis of related compounds using microwave-assisted techniques has shown improved activity against Mycobacterium tuberculosis, indicating that this class of compounds may be valuable in combating resistant strains .

Material Science

Organic Electronics

Due to its unique electronic properties derived from the conjugated system involving thiophene and pyridine, this compound is being explored for applications in organic electronics. Its ability to act as a semiconductor makes it suitable for use in organic photovoltaic cells and light-emitting diodes (LEDs) .

Synthesis and Modification

The synthesis of 1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can be achieved through various methods, including one-pot reactions and multistep synthetic routes. The modification of functional groups on the core structure allows for tuning of its biological activity and physicochemical properties .

Mechanism of Action

The mechanism of action of 1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinone Core with 1,2,4-Oxadiazole Substituents

Key Observations :

- The thiophen-3-yl group in the target compound distinguishes it from analogs with phenyl or pyridyl substituents. Thiophene’s sulfur atom may influence metabolic pathways (e.g., CYP450 interactions) and electronic properties compared to purely carbon-based rings .

Thiophene Substitution Patterns

Key Observations :

Methoxyphenyl and Ketone Moieties

Key Observations :

- The 2-methoxyphenyl group is a recurring motif in bioactive compounds, often contributing to solubility (via methoxy) and target engagement (via aromatic stacking) .

- The 2-oxoethyl group in the target compound adds a ketone functionality absent in oxazole-based analogs, possibly enabling Schiff base formation or hydrogen-bond donor interactions .

Research Findings and Implications

- Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound likely improves resistance to enzymatic degradation compared to esters or amides, as seen in similar structures .

- Binding Affinity : The thiophen-3-yl group may offer unique van der Waals interactions in hydrophobic pockets, differentiating it from phenyl-substituted analogs .

- Synthetic Complexity: The presence of multiple heterocycles (pyridinone, oxadiazole, thiophene) necessitates multi-step synthesis, as demonstrated in related compounds (e.g., ).

Biological Activity

1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a synthetic compound with significant potential in pharmacological applications. Its complex structure suggests diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 393.4 g/mol

- CAS Number : 1396855-22-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties. Below are detailed findings from recent studies:

Antibacterial Activity

A study assessed the antibacterial efficacy of similar oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with structural similarities to our target exhibited notable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Oxadiazole A | S. aureus | 25 |

| Oxadiazole B | E. coli | 22 |

| Target Compound | S. aureus | TBD |

Antifungal Activity

In vitro tests have shown that derivatives of this compound possess antifungal properties against species like Candida albicans. The mode of action appears to involve disruption of fungal cell membranes .

Anticancer Activity

Research has highlighted the potential anticancer effects of similar pyridinone derivatives. In particular, studies involving cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that these compounds induced apoptosis and inhibited cell proliferation .

The biological activity of 1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is believed to be mediated through multiple pathways:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.

- Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways leading to cell death.

- Membrane Disruption : The antifungal activity is likely due to the alteration of membrane integrity in fungal cells.

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

- Study on Antitubercular Activity : A related study synthesized various oxadiazole derivatives and tested them against Mycobacterium tuberculosis, demonstrating promising results with some compounds showing MIC values below 10 µg/mL .

- Evaluation Against Drug-resistant Strains : Research focusing on drug-resistant strains of bacteria indicated that modifications in the oxadiazole structure could enhance potency against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.